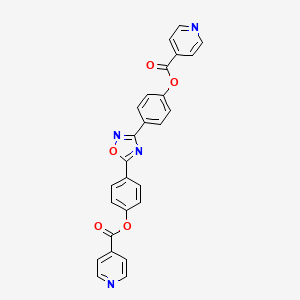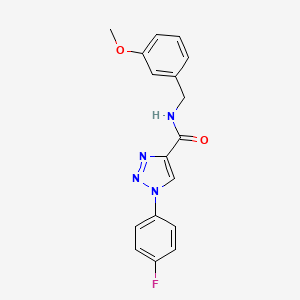
N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core substituted with chloro, methoxy, ethoxy, and sulfamoyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Introduction of the carboxamide group: This step often involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.
Substitution reactions: The chloro, methoxy, and ethoxy groups are introduced through nucleophilic substitution reactions using corresponding halides and alcohols.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The methoxy and ethoxy groups can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology:
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its complex structure.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine:
Therapeutic Agents: Investigation into its potential as an anti-inflammatory or anticancer agent.
Industry:
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Utilization in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially disrupting key pathways involved in disease processes.
Comparison with Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide
- N-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide
- N-(3-chloro-4-methoxyphenyl)-5-(N-phenylsulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide
Comparison: N-(3-chloro-4-methoxyphenyl)-5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxamide is unique due to the combination of chloro, methoxy, ethoxy, and sulfamoyl groups. This combination imparts distinct chemical and biological properties, making it more versatile in its applications compared to similar compounds that may lack one or more of these functional groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H21ClN4O5S |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H21ClN4O5S/c1-4-30-15-8-5-13(6-9-15)25-31(27,28)20-18(12(2)23-24-20)19(26)22-14-7-10-17(29-3)16(21)11-14/h5-11,25H,4H2,1-3H3,(H,22,26)(H,23,24) |
InChI Key |
CYCYOOOZFGHMOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=C(C=C3)OC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-2-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11203966.png)
![2-chloro-6-(4-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11203967.png)

![3-(2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B11203974.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B11203988.png)
![2-ethoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B11203989.png)
![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11203992.png)
![3-[[(4-Chloro-3-nitrophenyl)methyl]amino]-4-methylpentanoic acid](/img/structure/B11203996.png)
![N-[3-oxo-3-(4-propoxyphenyl)propyl]threonine](/img/structure/B11203997.png)
![N-(4-cyanophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11204004.png)
![2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide](/img/structure/B11204012.png)

![1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11204037.png)
